Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The compound’s interaction with its targets likely results in changes to cellular processes, potentially inhibiting the function of certain enzymes or disrupting cellular structures .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinone derivatives, it is likely that the compound affects multiple pathways, leading to downstream effects such as the inhibition of cell growth or replication .
Result of Action
Based on the known activities of quinazolinone derivatives, the compound may result in the inhibition of cell growth or replication, potentially through the disruption of cellular structures or the inhibition of certain enzymes .
Biochemical Analysis
Biochemical Properties
Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s quinazolinone moiety allows it to bind to the active sites of these enzymes, potentially inhibiting their activity. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases, thereby influencing cellular responses .
Cellular Effects
The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate on cells are multifaceted. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate change over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate vary with dosage in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting bacterial infections. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of Methyl 4-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}benzoate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and isothiocyanates . This intermediate is then subjected to S-alkylation using methyl 4-bromomethylbenzoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES) to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thioether derivatives .
Scientific Research Applications
Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential enzyme inhibitory activities.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
- 4-((E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl)benzenesulfonamide
Uniqueness
Methyl 4-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)benzoate is unique due to its specific thioether linkage and benzoate ester group, which confer distinct chemical properties and biological activities compared to other quinazolinone derivatives .
Properties
IUPAC Name |
methyl 4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-28-22(27)17-13-11-16(12-14-17)15-29-23-24-20-10-6-5-9-19(20)21(26)25(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWDYEVESSUYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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